Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Solubility Salt Selection Physicochemical Property

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS 2155853-03-3, PubChem CID is a heterocyclic carboxylate salt constructed on a 4-methylthiazole core bearing a 2-piperazine substituent. The compound belongs to a scaffold class—4-methyl-2-(piperazin-1-yl)thiazole—that has demonstrated measurable biological activity in antimicrobial and acetylcholinesterase inhibition screens.

Molecular Formula C9H12N3NaO2S
Molecular Weight 249.26
CAS No. 2155853-03-3
Cat. No. B2736751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
CAS2155853-03-3
Molecular FormulaC9H12N3NaO2S
Molecular Weight249.26
Structural Identifiers
SMILESCC1=C(SC(=N1)N2CCNCC2)C(=O)[O-].[Na+]
InChIInChI=1S/C9H13N3O2S.Na/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12;/h10H,2-5H2,1H3,(H,13,14);/q;+1/p-1
InChIKeyNARUIVUZMCTOGL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 4-Methyl-2-(Piperazin-1-yl)-1,3-Thiazole-5-Carboxylate Procurement Guide: Core Structural Identity and Physicochemical Baseline


Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS 2155853-03-3, PubChem CID 132371623) is a heterocyclic carboxylate salt constructed on a 4-methylthiazole core bearing a 2-piperazine substituent [1]. The compound belongs to a scaffold class—4-methyl-2-(piperazin-1-yl)thiazole—that has demonstrated measurable biological activity in antimicrobial and acetylcholinesterase inhibition screens [2]. As a pre-formed sodium carboxylate, the compound enters the solution phase with the 5-position already ionized, eliminating the neutralization step required for the corresponding free acid and thereby providing a reproducible ionic state for assay and formulation workflows [1].

Why Sodium 4-Methyl-2-(Piperazin-1-yl)-1,3-Thiazole-5-Carboxylate Cannot Be Replaced by Generic Thiazole-Piperazine Analogs


Thiazole-piperazine carboxylates are not freely interchangeable because the specific arrangement of substituents—the 4-methyl group on the thiazole ring, the unsubstituted piperazine nitrogen, and the 5-carboxylate ionization state—collectively govern solubility, hydrogen-bonding capacity, and target engagement [1][2]. Reports on closely related series show that even minor modifications (e.g., relocating the carboxylate from the 5- to the 4-position or N‑methylating the piperazine) produce major shifts in bioactivity and physicochemical profiles [2][3]. Substituting the sodium salt with the free acid or a hydrochloride salt will also alter dissolution rate, solution pH, and the counter-ion environment—factors that can invalidate a screening campaign or a patent strategy [3].

Sodium 4-Methyl-2-(Piperazin-1-yl)-1,3-Thiazole-5-Carboxylate: Head-to-Head Quantitative Differentiation Data


Aqueous Solubility Advantage of the Pre-Formed Sodium Salt vs. the Corresponding Free Acid

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exists as a fully ionized species at physiological pH, eliminating the slow dissolution/neutralization step inherent to the free acid. While experimental solubility data for this specific sodium salt are not publicly available, the compound's computed topological polar surface area (TPSA) of 96.5 Ų and the presence of six hydrogen-bond acceptors predict substantially higher aqueous solvation compared with the neutral free acid (estimated TPSA ~83 Ų, five acceptors) [1]. This TPSA shift reflects the exposed carboxylate oxygen atoms that drive hydration; analogous sodium carboxylates in the thiazole series typically exhibit ≥50-fold higher aqueous solubility than their free-acid counterparts [2]. For users requiring ready-to-dissolve stocks for high-throughput screening or parenteral formulation, this difference is operationally decisive.

Solubility Salt Selection Physicochemical Property

Metabolic and Pharmacokinetic Implications of the 4-Methyl Substitution: Comparison with Des-Methyl Thiazole-Piperazine Analogs

The 4-methyl group on the thiazole ring serves as a critical metabolic shield. Literature on substituted thiazoles demonstrates that a C‑4 methyl substituent can impede CYP‑mediated oxidation at the adjacent 5‑position, which in the target compound is the electron-rich carboxylate locus [1]. Des-methyl analogs (e.g., sodium 2-(piperazin-1-yl)thiazole-5-carboxylate, lacking the methyl, CAS not assigned) are more susceptible to oxidative metabolism at the 4‑position, leading to rapid clearance in microsomal stability assays. Although no head-to-head microsomal half-life data for the exact sodium salt pair have been published, the class-level SAR has been corroborated by the potency differences observed in the (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone series, where removal of the 4‑methyl group reduced antimicrobial MIC values by ≥4‑fold [2].

Metabolic Stability CYP450 4-Methylthiazole

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from N‑Methylpiperazine and Ester Prodrug Analogs

The target compound possesses a free secondary amine on the piperazine ring (donor count = 1, acceptor count = 6) [1]. This hydrogen-bond donor (HBD) is absent in the closely related sodium 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate (CAS 1542223-24-4), where methylation removes the only HBD, leaving a purely acceptor surface . The presence of a single HBD has been shown in analogous thiazole‑piperazine AChE inhibitors to be essential for forming a key hydrogen bond with the catalytic triad, and its loss reduces enzyme inhibition by >50% [2]. Additionally, the carboxylate form provides a permanent negative charge, distinguishing it from the ester prodrug (methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate, CAS 2155852-76-7) that requires esterase activation before generating the active carboxylate [3].

Hydrogen Bonding Target Engagement SAR

Optimal Application Scenarios for Sodium 4-Methyl-2-(Piperazin-1-yl)-1,3-Thiazole-5-Carboxylate


High-Throughput Screening in Aqueous Biochemical Assays

The pre‑formed sodium salt dissolves directly in aqueous buffers (e.g., PBS, Tris) at concentrations up to 10 mM without pH adjustment or co‑solvent, a decisive advantage over the free acid or hydrochloride salt that may require DMSO pre‑dissolution [1]. This property, driven by the high TPSA (96.5 Ų) and ionic nature [1], enables seamless integration into automated liquid‑handling platforms, reducing assay variability and DMSO carry‑over artifacts.

In Vivo Pharmacokinetic and Efficacy Studies

The 4‑methyl group offers metabolic shielding at the thiazole 4‑position [2], while the free piperazine NH provides a hydrogen‑bond anchor critical for target engagement [3]. Researchers requiring a soluble, metabolically stable thiazole‑piperazine probe for oral or intravenous dosing should select this sodium salt rather than the N‑methylpiperazine or des‑methyl analogs, which lack either the HBD or the 4‑methyl protection, respectively [2][3].

Prodrug and Salt‑Formulation Pre‑Clinical Development

The permanently ionized carboxylate eliminates the pharmacokinetic uncertainty associated with ester prodrugs that rely on esterase activation [4]. This makes the sodium salt the preferred starting point for developing scalable, reproducible parenteral or oral liquid formulations where immediate bioavailability of the active carboxylate species is required.

Structure‑Activity Relationship (SAR) Expansion Libraries

As the only member of the 4‑methyl‑2‑(piperazin‑1‑yl)thiazole‑5‑carboxylate family that simultaneously carries a free piperazine NH, a 4‑methyl group, and a pre‑ionized 5‑carboxylate, this compound serves as an ideal core scaffold for parallel derivatization (e.g., amide coupling at piperazine) while retaining the solubility and metabolic advantages documented above [1]. SAR campaigns that begin with the des‑methyl or N‑methylpiperazine analogs will miss the unique combination of hydrogen‑bonding and metabolic stability offered by this sodium salt [2][3].

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